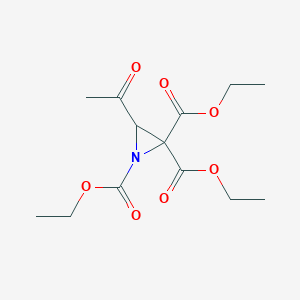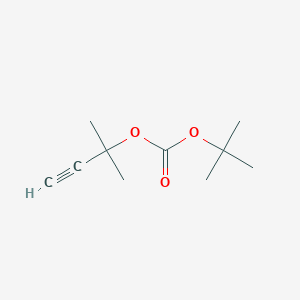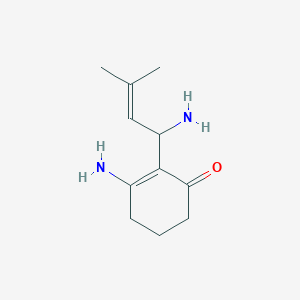
1-(1H-Inden-3-yl)-N'-phenyl-N,N-di(propan-2-yl)boranediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine is a complex organic compound that features a unique structure combining an indenyl group, a phenyl group, and a boranediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine involves its interaction with specific molecular targets. The indenyl and phenyl groups may facilitate binding to enzymes or receptors, while the boranediamine moiety can participate in coordination with metal ions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(2,2-Propanediyl)bis(1-isopropylidene-1H-indene)
- 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives
Uniqueness
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine is unique due to its combination of indenyl, phenyl, and boranediamine groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that similar compounds may not be able to achieve.
Properties
CAS No. |
648431-26-9 |
|---|---|
Molecular Formula |
C21H27BN2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[[di(propan-2-yl)amino]-(3H-inden-1-yl)boranyl]aniline |
InChI |
InChI=1S/C21H27BN2/c1-16(2)24(17(3)4)22(23-19-11-6-5-7-12-19)21-15-14-18-10-8-9-13-20(18)21/h5-13,15-17,23H,14H2,1-4H3 |
InChI Key |
AQYQVDOICMMMHM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCC2=CC=CC=C12)(NC3=CC=CC=C3)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


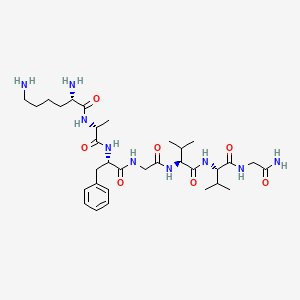
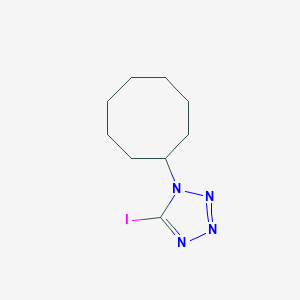
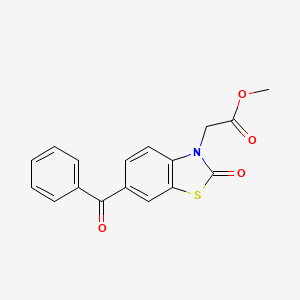
![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)

![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
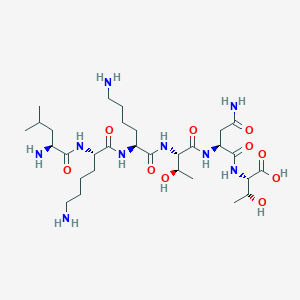
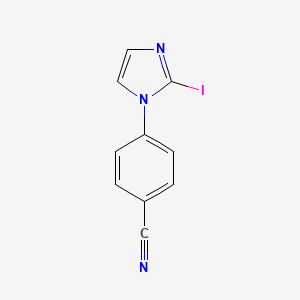
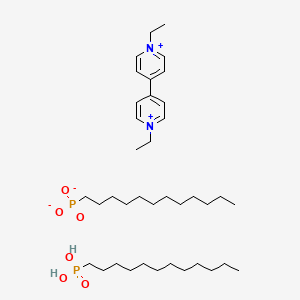
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
